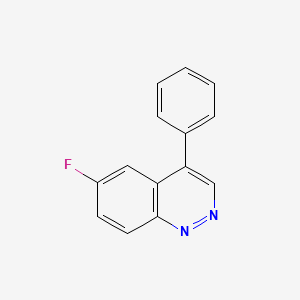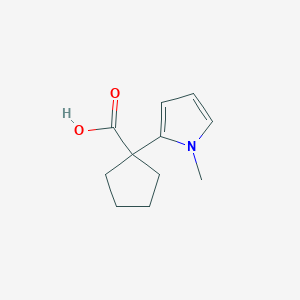
1-(1-Methyl-1H-pyrrol-2-yl)cyclopentanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-pyrrol-2-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of cyclopentanecarboxylic acid, featuring a pyrrole ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 1-methyl-1H-pyrrole under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the pyrrole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions: 1-(1-Methyl-1H-pyrrol-2-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in acetic acid for halogenation.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(1-Methyl-1H-pyrrol-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A related compound with a similar pyrrole ring structure but differing in the substituent group.
Cyclopentanecarboxylic acid: The parent compound without the pyrrole ring substitution.
Uniqueness: 1-(1-Methyl-1H-pyrrol-2-yl)cyclopentanecarboxylic acid is unique due to the presence of both the cyclopentanecarboxylic acid and the 1-methyl-1H-pyrrole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
1-(1-methylpyrrol-2-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-12-8-4-5-9(12)11(10(13)14)6-2-3-7-11/h4-5,8H,2-3,6-7H2,1H3,(H,13,14) |
InChIキー |
ALIWFFHLERKKAG-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C2(CCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


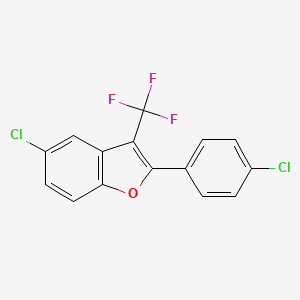



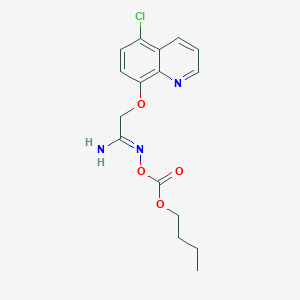
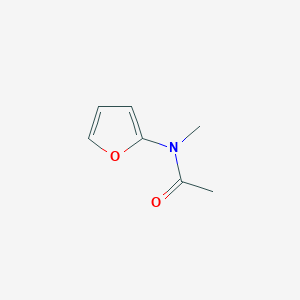
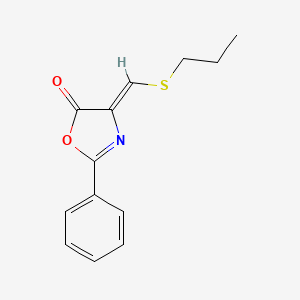


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
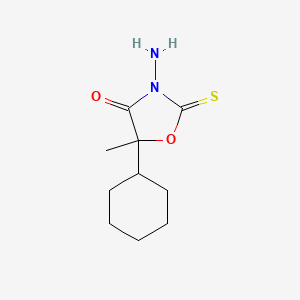
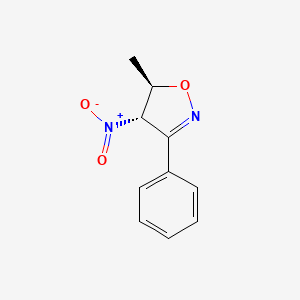
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
